![molecular formula C21H25NO2 B14081858 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol CAS No. 102770-58-1](/img/structure/B14081858.png)
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a tert-butylamino group, a phenylethynyl group, and a phenoxy group attached to a propan-2-ol backbone. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenylethynyl intermediate: This involves the reaction of phenylacetylene with a suitable halogenated compound under catalytic conditions.
Attachment of the phenoxy group: The phenylethynyl intermediate is then reacted with a phenol derivative to introduce the phenoxy group.
Introduction of the tert-butylamino group: The final step involves the reaction of the intermediate with tert-butylamine under controlled conditions to form the desired compound.
Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment .
Scientific Research Applications
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with various receptors or enzymes, modulating their activity. The phenylethynyl and phenoxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol can be compared with other similar compounds, such as:
1-(Ethylamino)-2-propanol: This compound has a similar backbone but lacks the phenylethynyl and phenoxy groups, resulting in different chemical properties and applications.
1-(Methylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol: This compound has a methylamino group instead of a tert-butylamino group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
102770-58-1 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[2-(2-phenylethynyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)22-15-19(23)16-24-20-12-8-7-11-18(20)14-13-17-9-5-4-6-10-17/h4-12,19,22-23H,15-16H2,1-3H3 |
InChI Key |
JMAXVDBDYFOEFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


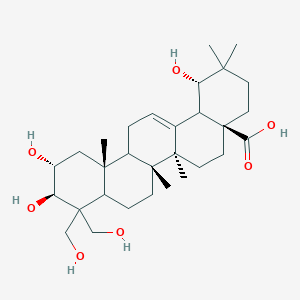
![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)
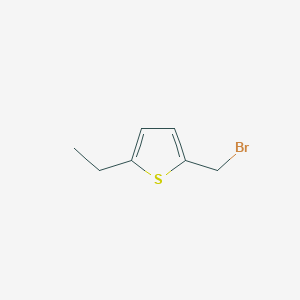
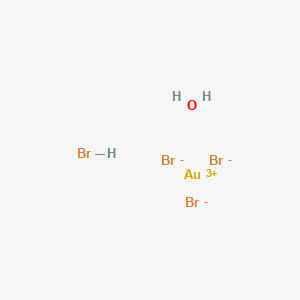
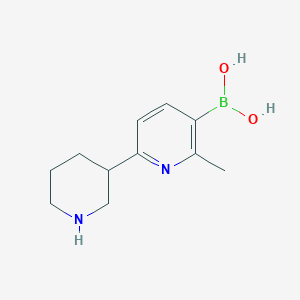
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)
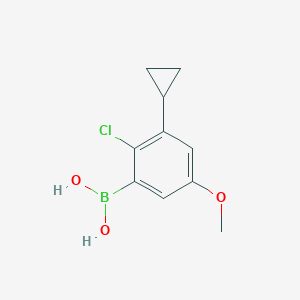
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)
